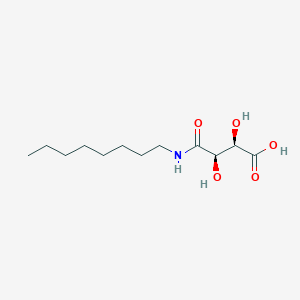
Methyl 3-hydroxytetradecanoate
Descripción general
Descripción
Methyl 3-hydroxytetradecanoate, also known as 3-hydroxy myristic acid methyl ester, is a compound with the molecular formula C15H30O3 . It has a molecular weight of 258.3969 . This compound is a quorum-sensing signal molecule (quormone), which regulates the virulence of Ralstonia solanacearum .
Synthesis Analysis
The synthesis of Methyl 3-hydroxytetradecanoate has been reported in the literature. One method involves the use of porcine pancreas lipase to catalyze the hydrolysis of racemic methyl 3-hydroxytetradecanoate in an aqueous medium .Molecular Structure Analysis
The molecular structure of Methyl 3-hydroxytetradecanoate consists of 15 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms . The IUPAC Standard InChIKey for this compound is UOZZAMWODZQSOA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Methyl 3-hydroxytetradecanoate has a density of 0.9±0.1 g/cm3, a boiling point of 359.1±15.0 °C at 760 mmHg, and a flash point of 137.5±13.2 °C . It has a molar refractivity of 74.8±0.3 cm3, and a molar volume of 277.5±3.0 cm3 . The compound has 3 H-bond acceptors, 1 H-bond donor, and 13 freely rotating bonds .Aplicaciones Científicas De Investigación
Enantioselective Synthesis for Antioxidants and Enzyme Inhibitors : Küçük and Yusufoglu (2013) developed a green chemistry method for synthesizing R and S enantiomers of 3-hydroxytetradecanoic acid and its methyl esters. This sustainable approach is significant for developing new antioxidants and enzyme inhibitors (Küçük & Yusufoglu, 2013).
Detection of Endotoxin : Tanamoto (1990) described a method using 3-hydroxytetradecanoic acid for the detection of endotoxin in aqueous solutions, capable of detecting levels as low as 100 pg (Tanamoto, 1990).
Environmental Marker Profiling : Uhlig et al. (2016) developed a method for quantitative profiling of 3-hydroxy fatty acids in occupational and environmental samples using HPLC-MS/MS. This method aids in estimating the total amount of endotoxin in a sample (Uhlig et al., 2016).
Intermediate for Drug Synthesis : Sun et al. (2011) achieved the efficient synthesis of a precursor for K252a and CEP-701 from (R)-methyl -hydroxytetradecanoate, an industrial intermediate in orlistat production (Sun et al., 2011).
Production of Anti-obesity Drug Intermediate : Tang et al. (2020) used a mutant short-chain dehydrogenase from Novosphingobium aromaticivorans for synthesizing (R)-MHOT, an essential intermediate for the anti-obesity drug orlistat (Tang et al., 2020).
Synthesis of Chiral 3-Hydroxy Acids : Huang and Hollingsworth (1998) presented a method for synthesizing (R)-3-hydroxytetradecanoic acid, generalizable for preparing other chiral 3-hydroxy acids (Huang & Hollingsworth, 1998).
Endotoxin Structure Identification : Haeffner, Chaby, and Szabó (1977) identified 2-methyl-3-hydroxydecanoic and 2-methyl-3-hydroxytetradecanoic acids in the 'lipid X' fraction of the Bordetella pertussis endotoxin, related structurally to 3-hydroxytetradecanoic acids (Haeffner, Chaby, & Szabó, 1977).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 3-hydroxytetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h14,16H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZZAMWODZQSOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971039 | |
| Record name | Methyl 3-hydroxytetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxytetradecanoate | |
CAS RN |
55682-83-2 | |
| Record name | Tetradecanoic acid, 3-hydroxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-hydroxytetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B26981.png)





